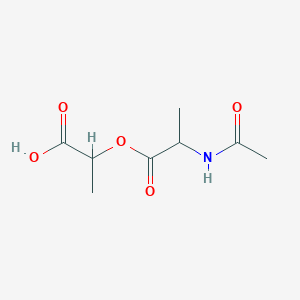
2-(2-Acetamidopropanoyloxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Acetamidopropanoyloxy)propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of both an acetamido group and a propanoyloxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetamidopropanoyloxy)propanoic acid typically involves the esterification of propanoic acid with an appropriate acetamido alcohol. One common method involves the reaction of propanoic acid with 2-acetamidopropanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired ester. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetamidopropanoyloxy)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Propanoic acid and 2-acetamidopropanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Acetamidopropanoyloxy)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Acetamidopropanoyloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites that exert biological effects. Additionally, its acetamido group can interact with cellular receptors, modulating various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid: A simple carboxylic acid with similar structural features but lacking the acetamido and propanoyloxy groups.
2-Acetamidopropanoic acid: Contains an acetamido group but lacks the ester linkage present in 2-(2-Acetamidopropanoyloxy)propanoic acid.
2-(2-Hydroxypropanoyloxy)propanoic acid: Similar structure but with a hydroxy group instead of an acetamido group.
Uniqueness
This compound is unique due to the presence of both an acetamido group and a propanoyloxy group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-(2-acetamidopropanoyloxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-4(9-6(3)10)8(13)14-5(2)7(11)12/h4-5H,1-3H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQRMBHOTDMNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol](/img/structure/B13893825.png)
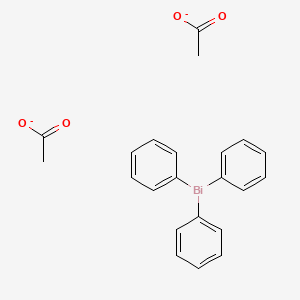

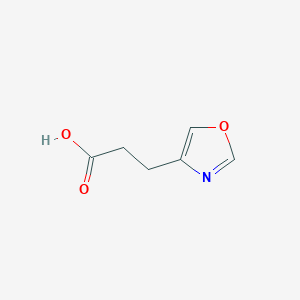

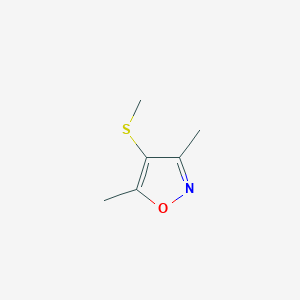
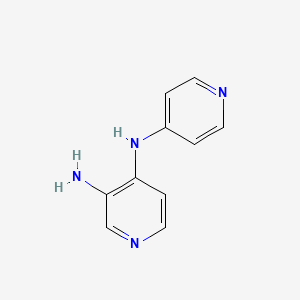
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid](/img/structure/B13893861.png)
![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)
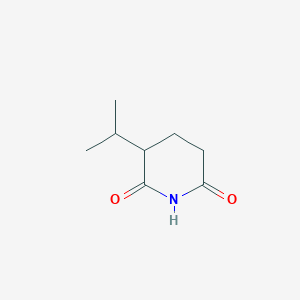
![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)
![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)

